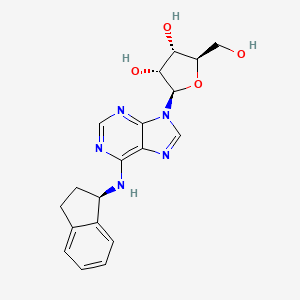

PD 117519

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-BYMDKACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242219 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96392-15-3 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of PD 117519 (CI-977/Enadoline): A Technical Guide to a Potent Kappa Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PD 117519, a potent and selective kappa opioid receptor (KOR) agonist, also known by its developmental codes CI-977 and as enadoline. This document collates critical quantitative data, details key experimental methodologies, and visualizes the core signaling pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Core Mechanism of Action: Selective Kappa Opioid Receptor Agonism

PD 117519 (CI-977) exerts its pharmacological effects primarily through its high-affinity and selective agonism at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Upon binding, CI-977 stabilizes an active conformation of the KOR, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to and activation of Gi/o heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels. These cellular actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the molecular underpinnings of its analgesic and other central nervous system effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of PD 117519 (CI-977) at opioid receptors, providing a clear quantitative profile of its selectivity and efficacy.

Table 1: Opioid Receptor Binding Affinity of CI-977

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) |

| Kappa (κ) | [³H]-U69593 | Guinea-pig forebrain | 0.11[1] |

| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO) | Guinea-pig forebrain | 99[1] |

| Delta (δ) | [³H]-[D-Pen², D-Pen⁵] enkephalin (DPDPE) | Guinea-pig forebrain | 1040[1] |

Table 2: Functional Activity of CI-977 in Isolated Tissues

| Preparation | Agonist Effect | IC₅₀ (nM) |

| Guinea-pig ileum | Inhibition of electrically-evoked contractions | 0.087[1] |

| Rabbit vas deferens | Inhibition of electrically-evoked contractions | 3.3[1] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed to characterize the pharmacological profile of PD 117519 (CI-977).

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of CI-977 for kappa, mu, and delta opioid receptors.

Materials:

-

Tissue: Guinea-pig forebrain homogenates.[1]

-

Radioligands:

-

Test Compound: CI-977 at various concentrations.

-

Buffer: Appropriate physiological buffer (e.g., Tris-HCl).

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Guinea-pig forebrains are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the opioid receptors. The final membrane preparation is resuspended in the assay buffer.

-

Competitive Binding: A fixed concentration of the respective radioligand is incubated with the membrane preparation in the absence or presence of increasing concentrations of CI-977.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of CI-977 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays

Objective: To determine the functional potency (IC₅₀) of CI-977 as an agonist in tissues containing kappa opioid receptors.

Preparations:

-

Guinea-pig ileum: This tissue contains a high density of myenteric neurons with functional kappa opioid receptors that modulate acetylcholine release and smooth muscle contraction.

-

Rabbit vas deferens: This tissue's contractions are modulated by kappa opioid receptors.

Procedure:

-

Tissue Preparation: The respective tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The tissues are subjected to electrical field stimulation to induce reproducible contractions.

-

Drug Application: Increasing concentrations of CI-977 are added to the organ bath, and the resulting inhibition of the electrically-evoked contractions is measured.

-

Data Analysis: A concentration-response curve is generated, and the concentration of CI-977 that produces 50% of the maximal inhibition (IC₅₀) is determined. This value represents the functional potency of the compound.

Conclusion

PD 117519 (CI-977/enadoline) is a highly potent and selective kappa opioid receptor agonist. Its mechanism of action is centered on the activation of KOR and the subsequent modulation of intracellular signaling pathways, primarily through Gi/o protein coupling. The quantitative data from radioligand binding and functional assays unequivocally demonstrate its high affinity and efficacy at the kappa opioid receptor with significantly lower affinity for mu and delta subtypes. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.

References

The Pharmacology of PD 117519: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: A2A Adenosine Receptor Signaling

Activation of the A2A adenosine receptor by an agonist like PD 117519 initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately culminating in a physiological response.

In Vivo Pharmacology: Cardiovascular Effects

PD 117519 has demonstrated significant cardiovascular effects in in vivo animal models, consistent with its agonism at the A2A adenosine receptor. The primary observed effects are related to its potent antihypertensive activity.

| Parameter | Effect | Animal Model |

| Blood Pressure | Decrease | Dog |

| Heart Rate | Increase | Dog |

Note: Specific quantitative data on the magnitude of these effects (e.g., percentage change from baseline) are not consistently reported in publicly available literature.

Experimental Protocols

The characterization of A2A adenosine receptor agonists like PD 117519 typically involves a combination of radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for the A2A receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity A2A receptor radioligand, such as [³H]CGS 21680 or [³H]ZM 241385.

-

Test Compound: PD 117519.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (PD 117519).

-

Total Binding: In separate wells, combine the membrane preparation and the radioligand without the test compound.

-

Non-specific Binding: In another set of wells, combine the membrane preparation, the radioligand, and the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50).

Materials:

-

Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Test Compound: PD 117519.

-

Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a PDE inhibitor.

-

Agonist Stimulation: Add varying concentrations of the test compound (PD 117519) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Conclusion

PD 117519 is a selective A2A adenosine receptor agonist with demonstrated antihypertensive effects in preclinical models. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. While detailed in vitro quantitative data on its binding affinity and functional potency are not widely published, the established in vivo cardiovascular profile underscores its activity at the A2A receptor. The experimental protocols outlined in this guide provide a framework for the pharmacological characterization of this and similar A2A receptor agonists. Further research to fully elucidate the quantitative pharmacology of PD 117519 would be valuable for a more complete understanding of its therapeutic potential.

Technical Guide: Kappa-Opioid Receptor Pharmacology

Subject: An In-Depth Technical Guide on the Kappa-Opioid Receptor for Researchers, Scientists, and Drug Development Professionals.

Notice of Clarification: The initial request specified a focus on the compound PD 117519 as a kappa-opioid receptor (KOR) ligand. However, a comprehensive review of the scientific literature indicates that PD 117519 is characterized as an N6-substituted adenosine receptor agonist. There is no available data in published literature to suggest that PD 117519 has significant affinity or selectivity for kappa-opioid receptors. In fact, studies on similar N6-substituted adenosine derivatives have shown a lack of interaction with opioid binding sites.

Therefore, this guide will provide a comprehensive overview of the kappa-opioid receptor, its pharmacology, signaling pathways, and the methodologies used to study it, in line with the core requirements of the original request. The data presented will feature well-established, selective KOR ligands as examples.

Introduction to the Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that, along with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), constitutes one of the three major opioid receptor types. Widely expressed in the central and peripheral nervous systems, KORs are key modulators of pain, mood, reward, and stress responses. Activation of KORs is known to produce analgesia but can also be associated with adverse effects such as dysphoria, sedation, and aversion, which has limited the therapeutic development of KOR agonists. Consequently, research is focused on developing biased agonists that selectively activate desired signaling pathways (e.g., for analgesia) while avoiding those that lead to adverse effects.

Quantitative Pharmacology of Selective KOR Ligands

The binding affinity of a ligand for a receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Selectivity is determined by comparing the Kᵢ value at the target receptor (KOR) to the Kᵢ values at other receptors (e.g., MOR and DOR).

The following table summarizes the binding affinities for several well-characterized and selective KOR ligands.

| Ligand | Type | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

| U-50,488 | Agonist | ~1.5 | ~400 | >1000 | ~267-fold | >667-fold |

| U-69,593 | Agonist | ~0.9 | ~1500 | >1000 | ~1667-fold | >1111-fold |

| Salvinorin A | Agonist | ~2.6 | >1000 | >1000 | >385-fold | >385-fold |

| Norbinaltorphimine (nor-BNI) | Antagonist | ~0.1 | ~5 | ~20 | ~50-fold | ~200-fold |

| JDTic | Antagonist | ~0.03 | ~30 | ~100 | ~1000-fold | ~3333-fold |

Note: Kᵢ values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the binding affinity of a test compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Kᵢ of a compound at the kappa-opioid receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.

-

Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.

-

Test Compound: The unlabeled compound for which the affinity is to be determined.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid ligand like naloxone or a selective KOR ligand like U-50,488.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Assay Procedure

-

Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

Incubation Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and assay buffer.

-

Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, the radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer (typically 3-5 times) to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Visualizations of Key Pathways and Protocols

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist initiates several intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to downstream effects that modulate neuronal excitability.

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Kᵢ of a test compound.

Unraveling the Downstream Signaling Cascades of PD 117519: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 117519, also identified as CI-947, is an N6-substituted adenosine receptor agonist. While its broad classification points towards interaction with the family of G-protein coupled adenosine receptors, a detailed public record of its specific downstream signaling pathways remains elusive. This guide synthesizes the established principles of adenosine A2 receptor signaling, the putative primary target of N6-substituted adenosine analogs, to construct a predictive framework for the intracellular cascades activated by PD 117519. The methodologies and data presented herein are based on well-characterized adenosine receptor agonists and provide a foundational template for the experimental investigation of PD 117519.

Adenosine receptors are critical regulators of a myriad of physiological processes and are divided into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are primarily coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The A2B receptor can also couple to the Gq G-protein, activating the phospholipase C (PLC) pathway. Activation of these pathways can subsequently modulate the mitogen-activated protein kinase (MAPK) cascade, influencing cell proliferation, differentiation, and survival.

This technical guide will provide an in-depth overview of these core signaling pathways, present quantitative data from analogous compounds in structured tables for comparative analysis, detail key experimental protocols for investigating these pathways, and include mandatory visualizations of the signaling cascades and experimental workflows using the DOT language for clarity.

Core Signaling Pathways of A2 Adenosine Receptor Agonists

The downstream signaling effects of an A2 adenosine receptor agonist such as PD 117519 are anticipated to primarily diverge into two main pathways following receptor binding: the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3-DAG pathway. These initial signaling events can then converge on the MAPK/ERK cascade.

Gs/Adenylyl Cyclase/cAMP Signaling Pathway

Upon agonist binding, the A2A and A2B adenosine receptors undergo a conformational change, facilitating the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme, stimulating the conversion of ATP to cAMP. This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating diverse cellular functions.

Gq/Phospholipase C/IP3-DAG Signaling Pathway

The A2B adenosine receptor subtype has been shown to also couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates its downstream targets.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be activated downstream of both Gs and Gq coupled receptors. This activation can occur through various mechanisms, including PKA- and PKC-mediated phosphorylation of upstream components of the MAPK cascade, such as Raf, MEK, and ultimately ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression by phosphorylating transcription factors.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of A2A Adenosine Receptor Agonists

| Compound | Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue |

| NECA | A2A | 14 | Human | HEK293 |

| CGS-21680 | A2A | 27 | Human | HEK293 |

| Adenosine | A2A | 200 | Human | HEK293 |

Table 2: Functional Potency (EC50) for cAMP Accumulation

| Compound | EC50 (nM) | Species | Cell Line |

| NECA | 10 | Human | HEK293 |

| CGS-21680 | 30 | Human | HEK293 |

| Adenosine | 500 | Human | HEK293 |

Table 3: MAPK/ERK Activation

| Compound | Fold Increase in p-ERK | Time Point | Species | Cell Line |

| NECA | 3.5 | 15 min | Human | CHO-A2A |

| CGS-21680 | 2.8 | 15 min | Human | CHO-A2A |

Key Experimental Protocols

To elucidate the downstream signaling pathways of PD 117519, a series of well-established in vitro cellular assays are required. The following protocols provide a detailed methodology for assessing the activation of the core signaling pathways.

Experimental Workflow

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP produced in response to A2 receptor activation.

Materials:

-

HEK293 cells stably expressing the human A2A or A2B adenosine receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Phosphate-Buffered Saline (PBS).

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

PD 117519 stock solution.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

-

Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.

-

Pre-incubation: Aspirate the medium and add 50 µL of stimulation buffer to each well. Incubate for 30 minutes at 37°C.

-

Treatment: Add 50 µL of stimulation buffer containing varying concentrations of PD 117519 (or controls) to the respective wells. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Phospholipase C Activation Assay (IP1 Accumulation)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of PLC activation.

Materials:

-

CHO cells stably expressing the human A2B adenosine receptor.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (e.g., 50 mM) to inhibit the degradation of IP1.

-

PD 117519 stock solution.

-

A known PLC activator (e.g., carbachol for muscarinic receptor-expressing cells) as a positive control.

-

IP-One HTRF assay kit or similar.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

-

Treatment: Aspirate the culture medium and add 50 µL of stimulation buffer containing varying concentrations of PD 117519.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Detection: Add the HTRF reagents for IP1 detection according to the manufacturer's instructions and measure the signal.

Western Blot for ERK Phosphorylation

This method detects the phosphorylation of ERK1/2 as a marker for MAPK pathway activation.

Materials:

-

Cells expressing the target adenosine receptor.

-

Serum-free medium.

-

PD 117519 stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 12-24 hours. Treat the cells with PD 117519 for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Conclusion

While direct experimental evidence for the downstream signaling of PD 117519 is currently limited in publicly accessible literature, its identity as an N6-substituted adenosine analog strongly suggests activity at A2 adenosine receptors. The signaling pathways detailed in this guide—Gs/cAMP, Gq/PLC, and MAPK/ERK—represent the most probable intracellular cascades initiated by this compound. The provided experimental protocols offer a robust framework for researchers to systematically investigate and characterize the precise molecular mechanisms of action of PD 117519. The quantitative data from analogous compounds serve as a valuable reference for interpreting experimental outcomes. Future studies employing these methodologies are essential to fully elucidate the signaling profile of PD 117519 and to understand its potential therapeutic applications.

In Vivo Effects of PD 117519 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of PD 117519 administration, with a focus on its cardiovascular impact and the underlying molecular mechanisms. PD 117519, also known as CI-947, is a potent A2A adenosine receptor agonist that has demonstrated significant oral antihypertensive activity in preclinical studies.[1] This document summarizes key quantitative data, details experimental protocols from pivotal in vivo studies, and visualizes the core signaling pathways and experimental workflows.

Core Findings and Quantitative Data

In vivo studies in male beagle dogs have been instrumental in characterizing the pharmacological and toxicological profile of PD 117519. Oral administration of this A2A adenosine agonist leads to pronounced hemodynamic changes and, at higher doses, can induce acute coronary vascular injury.

Hemodynamic Effects

Oral administration of PD 117519 in beagle dogs at doses of 2 to 10 mg/kg results in significant cardiovascular responses. The peak plasma concentration (Tmax) is observed approximately 4 hours post-administration. Key hemodynamic changes at Tmax include a notable increase in heart rate and a decrease in systolic blood pressure. While the precise quantitative changes are not publicly available in detail, the effects are described as "significant."

Table 1: Summary of In Vivo Hemodynamic Effects of PD 117519 in Beagle Dogs

| Parameter | Dosage (Oral) | Observation at Tmax (4 hours post-dosing) | Reference |

| Heart Rate | 2 - 10 mg/kg | Significant Increase | |

| Systolic Blood Pressure | 2 - 10 mg/kg | Significant Decrease |

Toxicological Profile: Coronary Arterial Injury

A critical finding from in vivo studies is the induction of acute coronary arteriopathy at toxic doses of PD 117519. Histopathological examination of the coronary arteries at 16 and 24 hours post-dosing reveals vascular injury. This adverse effect is a key consideration in the preclinical safety assessment of A2A adenosine agonists. Spontaneous arteritis can occur in beagle dogs, and it is crucial to distinguish this from drug-induced vasculitis.[2][3] The lesions induced by some vasodilating drugs are often found in the extramural atrial branch of the right coronary artery.[2][3]

Table 2: Summary of In Vivo Toxicological Findings of PD 117519 in Beagle Dogs

| Finding | Dosage (Oral) | Time Point of Observation | Pathological Features | Reference |

| Acute Coronary Arteriopathy | Toxic Doses | 16 and 24 hours post-dosing | Characterized by adventitial mononuclear cell infiltrates, mural necrosis, and inflammatory cell infiltration in mural and subendothelial regions, leading to fibrosis.[4] | [1] |

Signaling Pathways

The pharmacological effects of PD 117519 are mediated through the activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). In vascular smooth muscle cells, the activation of this receptor initiates a signaling cascade that ultimately leads to vasodilation.

Caption: A2A Adenosine Receptor Signaling Pathway in Vascular Smooth Muscle.

The binding of PD 117519 to the A2A receptor activates the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens ATP-sensitive potassium (KATP) channels in the cell membrane.[5][6] The subsequent efflux of potassium ions causes hyperpolarization of the vascular smooth muscle cell, leading to relaxation and vasodilation.[6]

Experimental Protocols

The in vivo effects of PD 117519 were primarily investigated in beagle dogs, a common non-rodent species for cardiovascular safety assessment.[7] The following sections outline the probable methodologies employed in these studies, based on standard practices in preclinical toxicology.

Animal Model and Husbandry

-

Species: Beagle dogs, male.

-

Housing: Housed in conditions compliant with animal welfare regulations, with appropriate acclimation periods before the study.

-

Diet: Standard laboratory dog chow and water provided ad libitum, except for fasting before oral administration.

Drug Administration

-

Formulation: PD 117519 formulated for oral administration.

-

Dosing: Administered via oral gavage at doses ranging from 2 to 10 mg/kg. A vehicle control group would be included.

-

Fasting: Animals are typically fasted overnight before dosing to ensure consistent absorption.

Cardiovascular Monitoring

-

Telemetry: Continuous monitoring of hemodynamic parameters (heart rate, blood pressure, and ECG) is often performed using surgically implanted telemetry devices.[8][9][10] This allows for data collection from conscious, unrestrained animals, minimizing stress-related artifacts.[10][11]

-

Data Acquisition: Data is collected at baseline (pre-dose) and at multiple time points post-dose, with a focus on the expected Tmax (around 4 hours).

Assessment of Coronary Arterial Injury

-

Necropsy: Animals are euthanized at specified time points (e.g., 16 and 24 hours post-dose) for pathological evaluation.

-

Histopathology: The heart and coronary arteries are collected, fixed in formalin, and processed for histological examination. Multiple sections of the coronary arteries are evaluated microscopically by a veterinary pathologist. The evaluation focuses on identifying signs of inflammation, necrosis, and fibrosis.[2][4][12]

Experimental Workflow

The workflow for a preclinical in vivo study of a cardiovascular drug like PD 117519 involves a series of sequential steps from initial planning to final data analysis and reporting.

Caption: General Experimental Workflow for In Vivo Cardiovascular Assessment.

References

- 1. Acute drug-induced vascular injury in beagle dogs: pathology and correlating genomic expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies [jstage.jst.go.jp]

- 4. Idiopathic extramural coronary arteritis in beagle and mongrel dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Endothelin antagonist-induced coronary and systemic arteritis in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Kappa-Opioid Receptor Binding Affinity of U-69,593

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating pain, mood, addiction, and various other physiological processes.[1] Its endogenous ligands are dynorphins. The development of selective KOR agonists and antagonists is a significant area of research for therapeutic applications. U-69,593 is a potent and highly selective agonist for the KOR and is widely used as a reference compound in pharmacological studies.[2][3] This guide provides a comprehensive overview of the binding affinity of U-69,593 for the KOR, detailed experimental protocols for its characterization, and a description of the downstream signaling pathways.

Quantitative Binding Affinity of U-69,593 for the Kappa-Opioid Receptor

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Kᵢ), the 50% inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₑ). A lower value for these constants indicates a higher binding affinity.

The table below summarizes the in vitro binding affinity and functional potency of U-69,593 for the human kappa-opioid receptor (hKOR), often determined in Chinese Hamster Ovary (CHO) cells stably expressing the receptor.

| Compound | Radioligand | Cell Line | Assay Type | Kᵢ (nM) | pEC₅₀ | Reference |

| U-69,593 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~1.18 - 18 | - | [2][4][5] |

| U-69,593 | - | CHO-hKOR | BRET (G protein) | - | 8.52 | [6] |

| U-69,593 | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 6.72 | [6] |

Note: Kᵢ and pEC₅₀ values can vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

The determination of a compound's binding affinity for the KOR is typically achieved through competitive radioligand binding assays. Functional activity, such as G-protein activation, is often measured using [³⁵S]GTPγS binding assays or Bioluminescence Resonance Energy Transfer (BRET) assays.

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[7]

-

Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[7]

-

Test Compound: Unlabeled KOR ligand of interest (e.g., U-69,593).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Non-specific Binding Control: 10 µM unlabeled U-69,593 or another suitable unlabeled ligand in excess.[2]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[8]

-

Scintillation Counter: For measuring radioactivity.[8]

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:

-

Incubation: Incubate the plate for 60 minutes at 25°C.[2]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[8]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Experimental workflow for a competitive radioligand binding assay.

This functional assay measures the activation of G proteins by an agonist.

Objective: To determine the functional agonistic activity (EC₅₀ and Eₘₐₓ) of a test compound.

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and GDP.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[2]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[2]

-

Incubation: Incubate the plate at room temperature for 2 hours.[2]

-

Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound radioactivity by scintillation counting.[2]

Data Analysis:

-

Subtract non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Signaling Pathways

Activation of the KOR by an agonist like U-69,593 initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o).[1][10] There is also a β-arrestin-dependent signaling pathway.[11][12]

This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[12]

-

G-protein Activation: Agonist binding to the KOR induces a conformational change, leading to the activation of the associated Gαi/o protein.[10]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][11]

Canonical G-protein dependent signaling pathway of the KOR.

This pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and sedation.[12]

-

Receptor Phosphorylation: Following agonist binding and G-protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.[6]

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a scaffold for the recruitment of β-arrestin proteins (typically β-arrestin 2).[6][11]

-

Downstream Signaling: β-arrestin recruitment can lead to receptor internalization and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[10][13]

β-Arrestin dependent signaling pathway of the KOR.

Conclusion

U-69,593 is a valuable pharmacological tool for studying the kappa-opioid receptor due to its high affinity and selectivity. The experimental protocols outlined in this guide provide a framework for characterizing the binding and functional properties of novel KOR ligands. A thorough understanding of both the G-protein and β-arrestin signaling pathways is crucial for the development of new therapeutics that can selectively engage desired pathways to maximize efficacy and minimize adverse effects.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kappa opioid receptors internalization is protective against oxygen-glucose deprivation through β-arrestin activation and Akt-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Kappa Opioid Receptor Agonists: PD 117519 vs. U-50488

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the kappa opioid receptor (KOR) agonist activities of PD 117519 and the well-characterized selective KOR agonist, U-50488. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the development of novel therapeutics targeting the kappa opioid system.

Introduction

The kappa opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Agonists of the KOR have shown promise as non-addictive analgesics, in contrast to mu opioid receptor (MOR) agonists which are associated with a high potential for abuse and respiratory depression. U-50488 is a highly selective KOR agonist that has been instrumental in elucidating the physiological roles of this receptor.[2][3] While extensive data is available for U-50488, quantitative pharmacological data for PD 117519 is less prevalent in the public domain. This guide summarizes the available data for both compounds, with a focus on their receptor binding affinity and functional activity at the kappa opioid receptor. Due to the limited availability of specific quantitative data for PD 117519, information on the closely related compound PD 117302 is included where relevant to provide a broader context.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity and functional activity of U-50488 and related compounds at the kappa opioid receptor.

Table 1: Kappa Opioid Receptor Binding Affinity

| Compound | Radioligand | Kᵢ (nM) | Receptor Source | Reference |

| U-50488 | [³H]Ethylketocyclazocine | 114 | Not Specified | [4] |

| U-50488 | Not Specified | 12 | Rat Brain | [5] |

| PD 117302 | [³H]Bremazocine | - | Guinea-pig cortical membranes | [6] |

Note: Specific Kᵢ values for PD 117519 were not found in the reviewed literature. PD 117302 is a structurally related, selective kappa-opioid agonist.[7]

Table 2: Kappa Opioid Receptor Functional Activity

| Compound | Assay Type | EC₅₀ (nM) | Efficacy | Cell Line | Reference |

| U-50488H | Antagonism of Electrically Evoked Contractions | - | Full Agonist | Guinea Pig Ileum | [4] |

| U-50488 | [³⁵S]GTPγS Binding | - | Full Agonist | CHO-hKOR | [8] |

Note: Specific EC₅₀ values for PD 117519 in functional assays were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize kappa opioid receptor agonists are provided below. These protocols are generalized from multiple sources and can be adapted for the specific comparison of compounds like PD 117519 and U-50488.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the kappa opioid receptor.

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human kappa opioid receptor.

-

Radioligand: A high-affinity KOR ligand such as [³H]-Bremazocine or [³H]-U-69,593.

-

Test Compounds: PD 117519 and U-50488.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membranes in the assay buffer.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.[9][10]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a KOR agonist.

Materials:

-

Receptor Source: Membranes from cells expressing the KOR.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Test Compounds: PD 117519 and U-50488.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation through Gαi/o proteins.[11]

Objective: To determine the ability of a KOR agonist to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells: Whole cells expressing the KOR.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compounds: PD 117519 and U-50488.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen).

Procedure:

-

Cell Culture: Culture cells expressing the KOR to an appropriate density.

-

Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Plot the inhibition of cAMP production against the log concentration of the agonist to determine IC₅₀ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.[2][12]

Objective: To quantify the ability of a KOR agonist to induce β-arrestin recruitment.

Materials:

-

Cells: Engineered cell lines that express the KOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET).

-

Test Compounds: PD 117519 and U-50488.

-

Substrate/Reagents: For the specific reporter system used.

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate.

-

Incubation: Add varying concentrations of the test compound to the cells and incubate.

-

Detection: Add the necessary substrate or reagents and measure the reporter signal (e.g., luminescence, fluorescence).

-

Data Analysis: Plot the reporter signal against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the kappa opioid receptor and the workflows of the described experimental protocols.

Caption: Canonical Kappa Opioid Receptor Signaling Pathways.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

For a definitive comparative analysis of the kappa agonist activity of PD 117519 and U-50488, direct experimental evaluation using standardized in vitro assays, such as those detailed in this guide, is necessary. Such studies would provide the crucial quantitative data needed to fully understand the relative potency, efficacy, and potential signaling bias of PD 117519 in comparison to the benchmark compound, U-50488. This information is vital for advancing our understanding of kappa opioid receptor pharmacology and for the development of novel therapeutics with improved safety and efficacy profiles.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

In-depth Technical Guide: CNS Effects of PD 117519 in Rodent Models

Notice: Despite a comprehensive search of available scientific literature, detailed studies on the central nervous system (CNS) effects of PD 117519 in rodent models are not publicly available. While the compound has been identified as an adenosine receptor agonist, specific data regarding its behavioral, neurochemical, and signaling effects within the rodent CNS are conspicuously absent from the accessible research landscape.

This guide, therefore, serves to outline the known information about PD 117519 and to highlight the significant gaps in the current understanding of its neuropharmacological profile. The absence of primary research data precludes the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as originally intended.

Overview of PD 117519

PD 117519 is characterized as an adenosine receptor agonist. Research indicates its selectivity for the A2A subtype over the A1 subtype in rat brain membranes. This selectivity is a crucial piece of information, as A2A adenosine receptors are known to be densely expressed in the basal ganglia, particularly in the striatum, and play a significant role in modulating dopaminergic neurotransmission. This localization suggests that PD 117519 could potentially influence motor function, motivation, and reward pathways.

Known Pharmacological Data

The most specific quantitative data available pertains to its receptor binding affinity.

Table 1: Receptor Binding Affinity of PD 117519 in Rat Brain Membranes

| Receptor Subtype | IC50 (µM) |

| Adenosine A2A | 30 |

| Adenosine A1 | 810 |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Beyond this, a singular study in a non-rodent model (beagle dogs) has reported cardiovascular effects, noting that administration of PD 117519 at doses of 2 or 10 mg/kg resulted in an increased heart rate and decreased systolic blood pressure. While this provides some insight into its systemic effects, it does not directly inform on its actions within the central nervous system of rodents.

Postulated CNS Effects and Research Gaps

Given its profile as an A2A adenosine receptor agonist, we can speculate on the potential CNS effects of PD 117519 in rodent models based on the known functions of this receptor. However, it is critical to emphasize that the following are hypotheses that require experimental validation.

Potential Areas of Investigation:

-

Motor Function: A2A receptor antagonists are known to have anti-parkinsonian effects. Conversely, an agonist like PD 117519 might be expected to induce motor-suppressing effects, such as catalepsy or reduced locomotor activity.

-

Neurochemical Interactions: A2A receptors form heterodimers with dopamine D2 receptors, and their activation can antagonize D2 receptor signaling. Studies could investigate the impact of PD 117519 on dopamine release and metabolism in the striatum.

-

Behavioral Models: The effects of PD 117519 could be explored in various rodent behavioral paradigms, including models of anxiety, depression, and addiction, given the role of adenosine in these processes.

The lack of published research in these areas represents a significant gap in our understanding of this compound's potential as a pharmacological tool or therapeutic agent for CNS disorders.

Experimental Protocols: A Template for Future Research

In the absence of specific protocols for PD 117519, this section provides a generalized framework for how such studies could be designed.

4.1 Rodent Model for Locomotor Activity Assessment

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: PD 117519 dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). A vehicle control group would receive an equivalent volume of the vehicle.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

-

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administer PD 117519 or vehicle.

-

Immediately place the mice in the center of the open-field arenas.

-

Record locomotor activity for a predefined period (e.g., 60 minutes).

-

-

Data Analysis: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena would be analyzed using appropriate statistical methods (e.g., ANOVA).

Workflow Diagram for a Hypothetical Locomotor Activity Study

Caption: Hypothetical workflow for a rodent locomotor activity study.

Signaling Pathways: A Putative Mechanism of Action

Activation of the A2A adenosine receptor by an agonist like PD 117519 is expected to initiate a canonical G-protein coupled receptor (GPCR) signaling cascade.

Diagram of the Postulated A2A Receptor Signaling Pathway

Caption: Postulated A2A receptor signaling cascade upon agonist binding.

Conclusion

The current body of scientific literature does not provide sufficient data to construct a comprehensive technical guide on the CNS effects of PD 117519 in rodent models. While its identity as an A2A adenosine receptor agonist allows for informed speculation about its potential neuropharmacological properties, a significant need for primary research exists. Future studies are required to elucidate its behavioral and neurochemical effects, thereby enabling a more complete understanding of this compound's profile and its potential utility in neuroscience research.

PD 117519 and its Role in Analgesia Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 117519, also known as CI-947, is a potent and selective agonist for the A2A adenosine receptor. While initially investigated for its cardiovascular effects, particularly its antihypertensive properties, the role of A2A adenosine receptor agonists in modulating pain pathways has garnered significant interest in analgesia research. This technical guide provides a comprehensive overview of PD 117519, its mechanism of action, and its potential application in the study of pain, supported by data from related A2A agonists and detailed experimental protocols.

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has been identified as a key player in the modulation of inflammation and neuronal signaling, making it a promising target for the development of novel analgesic agents. Activation of A2A receptors has been shown to produce antinociceptive effects in models of inflammatory and neuropathic pain.[1][2]

Core Compound: PD 117519 (CI-947)

PD 117519 is characterized as a selective A2A adenosine receptor agonist. Its primary documented effects are centered on the cardiovascular system, where it induces vasodilation, leading to a decrease in blood pressure and an increase in heart rate. However, the well-established role of A2A receptor activation in pain and inflammation suggests a therapeutic potential for PD 117519 in analgesia.

Quantitative Data

Table 1: Cardiovascular Effects of PD 117519 in Beagle Dogs

| Parameter | Dosage (mg/kg, oral) | Observation |

| Mean Heart Rate | 2 - 10 | Significant increase |

| Mean Systolic Blood Pressure | 2 - 10 | Significant decrease |

Data compiled from studies on the cardiovascular effects of PD 117519.

Table 2: Representative Antinociceptive Efficacy of Selective A2A Adenosine Receptor Agonists in Rodent Models

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Observed Effect |

| CGS 21680 | Rat (CCI Model) | Neuropathic | Intrathecal | 10-100 ng | Reversal of mechanical allodynia and thermal hyperalgesia[1] |

| ATL313 | Rat (CCI Model) | Neuropathic | Intrathecal | 10-100 ng | Long-duration reversal of mechanical allodynia and thermal hyperalgesia[1] |

| PDRN | Rat (SNI Model) | Neuropathic | Intramuscular | 8 mg/kg | Alleviation of thermal hyperalgesia and improved motor function[3] |

CCI: Chronic Constriction Injury; SNI: Spared Nerve Injury. This table presents data from representative A2A agonists to provide context for the potential analgesic profile of PD 117519.

Signaling Pathway

The analgesic and anti-inflammatory effects of A2A receptor agonists are mediated through a well-defined signaling cascade. Upon binding of an agonist like PD 117519, the A2A receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors and ion channels, ultimately leading to a reduction in pro-inflammatory cytokine release and a decrease in neuronal excitability.[4] In the context of neuropathic pain, A2A receptor activation has been shown to increase the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in suppressing glial cell activation and attenuating pain states.[1]

Caption: A2A Adenosine Receptor Signaling Pathway in Analgesia.

Experimental Protocols

To evaluate the analgesic potential of PD 117519, standard preclinical pain models can be employed. Below are detailed methodologies for two commonly used assays.

Hot-Plate Test for Thermal Nociception

Objective: To assess the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.

Materials:

-

Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).

-

Test animals (e.g., male Swiss albino mice, 20-25g).

-

PD 117519 dissolved in an appropriate vehicle (e.g., saline, DMSO).

-

Reference analgesic drug (e.g., Morphine).

-

Vehicle control.

-

Stopwatch.

Procedure:

-

Acclimatize animals to the experimental room for at least 1 hour before testing.

-

Determine the baseline latency for each animal by placing it on the hot plate and starting the stopwatch. The time taken for the animal to exhibit nociceptive responses (e.g., licking of paws, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals with a baseline latency of less than 5 seconds or more than 15 seconds are excluded.

-

Group the selected animals and administer PD 117519, vehicle, or the reference drug via the desired route (e.g., intraperitoneal, oral).

-

Measure the reaction time on the hot plate at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test for Inflammatory Pain

Objective: To evaluate the analgesic effects of a compound in a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase.

Materials:

-

Test animals (e.g., male Sprague-Dawley rats, 200-250g).

-

PD 117519 dissolved in an appropriate vehicle.

-

Reference analgesic drug (e.g., Morphine or a non-steroidal anti-inflammatory drug like Indomethacin).

-

Vehicle control.

-

5% formalin solution.

-

Observation chamber with a mirror to allow for unobstructed observation of the paws.

-

Timer.

Procedure:

-

Acclimatize the rats to the observation chamber for at least 30 minutes before the experiment.

-

Administer PD 117519, vehicle, or the reference drug at a predetermined time before formalin injection (e.g., 30 minutes for intraperitoneal administration).

-

Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber and start the timer.

-

Record the total time the animal spends licking or biting the injected paw during two phases:

-

Phase 1 (Early/Neurogenic): 0-5 minutes post-formalin injection.

-

Phase 2 (Late/Inflammatory): 15-30 minutes post-formalin injection.

-

-

Compare the licking/biting time in the drug-treated groups to the vehicle-treated group for both phases to determine the analgesic effect.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel compound like PD 117519 for its analgesic properties.

Caption: Preclinical Workflow for Analgesic Drug Evaluation.

Conclusion

PD 117519, a selective A2A adenosine receptor agonist, holds potential as a valuable research tool and a lead compound for the development of novel analgesics. Although its primary characterization has been in the cardiovascular field, the established role of A2A receptor agonism in mitigating inflammatory and neuropathic pain provides a strong rationale for its investigation in this therapeutic area. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the antinociceptive properties of PD 117519 and similar compounds, contributing to the advancement of non-opioid pain therapies. Further in-vivo studies are warranted to fully elucidate the analgesic profile and therapeutic window of PD 117519.

References

- 1. Enduring reversal of neuropathic pain by a single intrathecal injection of adenosine 2A receptor agonists: a novel therapy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A Receptor Agonist, Polydeoxyribonucleotide Treatment Improves Locomotor Function and Thermal Hyperalgesia Following Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Development of PD 117519: An Adenosine A₂ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

PD 117519, also known as CI-947, is a potent and selective agonist for the A₂ adenosine receptor. Developed by Parke-Davis, this N⁶-substituted adenosine derivative has been a valuable pharmacological tool for investigating the physiological roles of A₂ receptor activation. This technical guide provides a comprehensive overview of the development history of PD 117519, including its pharmacological profile, the general synthetic strategies for related compounds, and the key experimental findings that have defined its activity.

Pharmacological Profile

PD 117519 exhibits significant selectivity for the adenosine A₂ receptor over the A₁ subtype. This selectivity is crucial for its utility in dissecting the specific effects of A₂ receptor signaling.

Quantitative Data

| Parameter | Value | Receptor Subtype | Tissue Source | Reference |

| IC₅₀ | 30 µM | Adenosine A₂ | Rat brain membranes | [1] |

| IC₅₀ | 810 µM | Adenosine A₁ | Rat brain membranes | [1] |

IC₅₀ (Half maximal inhibitory concentration) reflects the concentration of the compound required to displace 50% of a specific radioligand from the receptor.

Cardiovascular Effects

In vivo studies have demonstrated the pronounced cardiovascular effects of PD 117519, consistent with the known vasodilatory and chronotropic roles of A₂ adenosine receptor activation.

In Vivo Cardiovascular Data (Normotensive Dogs)

| Dose | Effect on Heart Rate | Effect on Systolic Blood Pressure | Reference |

| 2 mg/kg | Increase | Decrease | [1] |

| 10 mg/kg | Increase | Decrease | [1] |

Signaling Pathway

The A₂ adenosine receptor, a G-protein coupled receptor (GPCR), primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Experimental Protocols

Adenosine Receptor Binding Assay (General Protocol)

This competitive binding assay quantifies the affinity of a test compound for adenosine receptors.

Workflow:

References

Methodological & Application

Application Notes and Protocols for the Kappa-Opioid Receptor Agonist U-50488H in Mouse Studies

Disclaimer: No peer-reviewed studies detailing the in vivo dosage and administration of PD 117519 in mouse models were identified. As a result, these application notes and protocols are based on the structurally-related and extensively studied selective kappa-opioid receptor (KOR) agonist, U-50488H. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of KOR agonists in mice.

Introduction

U-50488H is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor widely expressed in the central and peripheral nervous systems. Activation of KORs has been implicated in a variety of physiological and behavioral processes, including analgesia, dysphoria, and modulation of reward pathways. These application notes provide an overview of commonly used dosages, experimental protocols, and the primary signaling pathways associated with U-50488H administration in mouse models.

Data Presentation

The following tables summarize quantitative data for U-50488H dosage and administration in various mouse models, compiled from multiple studies.

Table 1: U-50488H Dosages for Analgesia Studies in Mice

| Mouse Strain | Route of Administration | Effective Dose (mg/kg) | Analgesic Assay | Reference |

| NMRI | Subcutaneous (s.c.) | 1.25 - 2.5 (subanalgesic, motor stimulation) | Not specified | [1] |

| NMRI | Subcutaneous (s.c.) | Higher, analgesic doses | Not specified | [1] |

| Swiss | Intraperitoneal (i.p.) | 10 - 20 | Visceral pain model (capsaicin-induced) | [2] |

| Not Specified | Intracranial/Intraspinal | Not specified | Tail flick | [3] |

| C57BL/6J | Not specified | 0.5, 1.0, 2.5, 5, 7.5, 10, 20, 30 | Warm water tail-withdrawal | [4] |

Table 2: U-50488H Dosages for Behavioral Studies in Mice

| Mouse Strain | Route of Administration | Dose (mg/kg) | Behavioral Assay | Observed Effect | Reference |

| C57BL/6J | Subcutaneous (s.c.) | 2 | Intracranial self-stimulation (ICSS) | No effect on BSR thresholds, decreased max rates | [5][6] |